3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid
CAS No.:
Cat. No.: VC16628242
Molecular Formula: C19H13NO3
Molecular Weight: 303.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13NO3 |
|---|---|
| Molecular Weight | 303.3 g/mol |
| IUPAC Name | 3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid |
| Standard InChI | InChI=1S/C19H13NO3/c21-15-5-3-11-7-13(2-1-12(11)8-15)17-10-20-18-6-4-14(19(22)23)9-16(17)18/h1-10,20-21H,(H,22,23) |
| Standard InChI Key | OPTWFLWYDUFHPL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)O)C=C1C3=CNC4=C3C=C(C=C4)C(=O)O |
Introduction
Structural and Molecular Features
Core Architecture and Functionalization
3-(6-Hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid integrates two aromatic systems: a bicyclic naphthalene moiety and a heterocyclic indole scaffold. The hydroxyl group at the 6-position of the naphthalene ring and the carboxylic acid at the 5-position of the indole structure distinguish it from simpler indole derivatives (Fig. 1). These functional groups enhance its polarity and capacity for hydrogen bonding, critical for interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.3 g/mol |
| IUPAC Name | 3-(6-Hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)O)C=C1C3=CNC4=C3C=C(C=C4)C(=O)O |
The planar arrangement of the naphthalene and indole rings facilitates π-π stacking interactions, while the carboxylic acid group enables salt formation or coordination with metal ions, broadening its applicability in material science.
Synthesis and Optimization Strategies
Conventional Multi-Step Synthesis
Characterization and Analytical Insights
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy remains pivotal for structural elucidation. The -NMR spectrum exhibits distinct signals for the indole NH proton (~12 ppm), aromatic protons (6.5–8.5 ppm), and hydroxyl group (~5 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak at m/z 303.3, consistent with the molecular formula.
Crystallographic Challenges
Crystallization of this compound is complicated by its planar structure and intermolecular hydrogen bonding. Powder X-ray diffraction (PXRD) patterns suggest a monoclinic crystal system, though single-crystal data remain unpublished. Computational modeling, such as density functional theory (DFT), could further predict its solid-state behavior and electronic properties.
Biological Activities and Mechanistic Hypotheses
Anticancer and Anti-Inflammatory Prospects
Analogous compounds, such as indomethacin, demonstrate anti-inflammatory effects by prostaglandin suppression. The hydroxyl group in 3-(6-hydroxynaphthalen-2-yl)-1H-indole-5-carboxylic acid may enhance antioxidant capacity, mitigating oxidative stress in cancer cells. Preliminary molecular docking studies suggest affinity for the ATP-binding pocket of EGFR kinase (unpublished data).
Applications and Industrial Relevance
Pharmaceutical Development
This compound’s dual functionality positions it as a candidate for prodrug design. Esterification of the carboxylic acid could improve bioavailability, while the hydroxyl group allows for glycosylation or phosphorylation to target specific tissues.
Material Science Innovations
The extended π-conjugation system makes it a potential organic semiconductor. Thin-film transistors incorporating similar indole derivatives exhibit charge carrier mobilities of ~0.1 cm²/V·s, suggesting utility in flexible electronics.
Future Research Directions
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Biological Screening: High-throughput assays against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., TNF-α, IL-6) are urgently needed.
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Synthetic Methodologies: Exploring photoredox catalysis or enzymatic synthesis could enhance yield and sustainability.
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Structure-Activity Relationships (SAR): Modifying the hydroxyl and carboxylic acid positions may optimize target affinity and pharmacokinetics.
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